molecular formula C17H19NO5 B5323111 7-hydroxy-4,8-dimethyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one

7-hydroxy-4,8-dimethyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one

Cat. No.: B5323111
M. Wt: 317.34 g/mol
InChI Key: HSXRDPOJYDSILF-UHFFFAOYSA-N
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Description

7-hydroxy-4,8-dimethyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with hydroxy, dimethyl, and morpholin-4-yl-2-oxoethyl groups. It has a molecular formula of C17H19NO5 and a molecular weight of 317.34 g/mol .

Preparation Methods

The synthesis of 7-hydroxy-4,8-dimethyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one involves several steps. One common method starts with the alkylation of 7-hydroxy-4,8-dimethylcoumarin with 2-chloro-N-(morpholin-4-yl)acetamide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone at elevated temperatures . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-hydroxy-4,8-dimethyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-4,8-dimethyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar compounds to 7-hydroxy-4,8-dimethyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one include:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

7-hydroxy-4,8-dimethyl-3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-10-12-3-4-14(19)11(2)16(12)23-17(21)13(10)9-15(20)18-5-7-22-8-6-18/h3-4,19H,5-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXRDPOJYDSILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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